(2,2-Dimethylpropyl)(trimethyl)stannane
Description
(2,2-Dimethylpropyl)(trimethyl)stannane, also known as Propyltrimethylstannane, is an organotin compound with the molecular formula C₆H₁₆Sn and a molecular weight of 206.901 g/mol . Its IUPAC Standard InChIKey is GDLIQYVPJMAUEA-UHFFFAOYSA-N, and it is registered under CAS number 3531-45-1 . The compound features a neopentyl (2,2-dimethylpropyl) group bonded to a trimethyltin moiety, resulting in a sterically hindered structure. This structural feature influences its reactivity, stability, and applications in organic synthesis, particularly in Stille coupling reactions .
Properties
CAS No. |
55204-72-3 |
|---|---|
Molecular Formula |
C8H20Sn |
Molecular Weight |
234.95 g/mol |
IUPAC Name |
2,2-dimethylpropyl(trimethyl)stannane |
InChI |
InChI=1S/C5H11.3CH3.Sn/c1-5(2,3)4;;;;/h1H2,2-4H3;3*1H3; |
InChI Key |
ACZMKNPZLRDJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with 2,2-dimethylpropyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(CH3)3SnCl+(CH3)3CCH2Li→(CH3)3SnCH2C(CH3)2CH3+LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The trimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
(2,2-Dimethylpropyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)(trimethyl)stannane involves its interaction with molecular targets, such as enzymes and receptors. The tin center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved in its action depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Functional Analogues
Dichloro(2-methyl-2-phenylpropyl)phenylstannane
- Molecular Formula : C₁₆H₁₈Cl₂Sn
- Molecular Weight : 399.931 g/mol .
- Key Differences :
- Contains chlorine substituents and a phenyl group , enhancing electrophilicity and altering reactivity in cross-coupling reactions.
- Higher molecular weight and complexity compared to (2,2-dimethylpropyl)(trimethyl)stannane.
- Applications: Likely used in specialized catalytic or material science applications due to its aromatic and halogenated structure .
Trimethylpropylstannane (Homologue)
- Molecular Formula : C₆H₁₆Sn (same as the target compound).
- Structural Variation : The propyl group lacks the branched 2,2-dimethyl substitution, reducing steric hindrance.
- Reactivity : Less steric shielding may increase reactivity in transmetallation reactions but reduce selectivity .
Tetraalkyl Lead Compounds (e.g., tert-butyl(trimethyl)plumbane)
Toxicity and Environmental Impact
- This compound: Classified as a moderate hazard due to organotin toxicity, requiring careful handling .
- Dichloro Derivatives (e.g., C₁₆H₁₈Cl₂Sn) : Higher toxicity due to chlorine substituents, posing greater environmental risks .
- Tetraalkyl Lead Compounds : Banned in many applications due to severe neurotoxicity .
Computational Studies
Docking studies indicate that derivatives like dichloroacetic acid 2,2-dimethylpropyl ester (dock score = 29.219) exhibit moderate binding affinities to biological targets, though less than bulkier organotin compounds .
Q & A
Q. What are the primary synthetic routes for (2,2-Dimethylpropyl)(trimethyl)stannane, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via transmetallation or alkylation reactions. A common method involves reacting neopentyl chloride (2,2-dimethylpropyl chloride) with trimethylstannane precursors under inert atmospheres. For example, lithium-halogen exchange reactions using organolithium reagents (e.g., MeLi) with trimethyltin chloride can yield the target compound. Key parameters include:
- Temperature : Reactions are conducted at −78°C to 0°C to minimize side reactions like Wurtz coupling .
- Solvent : Tetrahydrofuran (THF) or diethyl ether is preferred for stabilizing reactive intermediates.
- Purification : Distillation under reduced pressure or column chromatography (using silica gel) is critical to isolate the product from trimethyltin chloride residues .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR are used to confirm the neopentyl and trimethyltin groups. The NMR spectrum provides direct evidence of the tin environment (δ ≈ −10 to 0 ppm for trimethyltin derivatives) .
- X-ray Crystallography : Single-crystal studies resolve bond angles and steric effects. For example, Cambridge Structural Database (CCDC) entries (e.g., CCDC-991863) highlight distorted tetrahedral geometry around tin .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., , MW ≈ 246.99 g/mol) .
Advanced Research Questions
Q. How does steric hindrance from the neopentyl group influence the reactivity of this compound in cross-coupling reactions?
The bulky neopentyl group (2,2-dimethylpropyl) reduces reactivity in Stille couplings due to steric shielding of the tin center. Comparative studies show:
- Lower Catalytic Efficiency : Palladium-catalyzed reactions with aryl halides require higher temperatures (80–100°C) and longer reaction times compared to less hindered analogs .
- Side Reactions : Competitive β-hydride elimination is suppressed, favoring transmetallation pathways. This is validated by kinetic studies using NMR to track intermediate formation .
Q. What are the challenges in analyzing trace impurities or decomposition products in this compound?
- Degradation Pathways : Hydrolysis in protic solvents (e.g., water or alcohols) generates trimethyltin hydroxide and neopentyl alcohol. GC-MS or LC-MS with ion-pairing reagents (e.g., trifluoroacetic acid) detects these byproducts .
- Impurity Profiling : Residual triethylamine (used in synthesis) is quantified via HPLC with UV detection at 254 nm, following USP guidelines for residual solvents .
Q. How can computational methods (e.g., DFT) predict the stability and electronic properties of this compound?
Density Functional Theory (DFT) calculations reveal:
Q. What biological or environmental interactions are associated with this compound, and how are these studied?
- Toxicity Screening : In vitro assays (e.g., brine shrimp lethality tests) show moderate toxicity (LC ≈ 50 µM), attributed to tin’s interference with lipid membranes .
- Environmental Persistence : Soil adsorption studies using -labeled analogs demonstrate slow biodegradation (half-life >60 days), necessitating containment protocols in lab settings .
Methodological Considerations Table
Contradictions and Resolutions
- Synthetic Yield Variability : Some studies report yields of 70–80% , while others note 50–60% due to solvent purity . Resolution: Use rigorously dried solvents and Schlenk-line techniques.
- Biological Activity : While suggests pheromone-like behavior, other studies find no significant bioactivity . Resolution: Conduct species-specific assays to clarify ecological roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
